molecular formula C10H10BrClO2 B12118557 5'-Bromo-2-chloro-2'-methoxypropiophenone

5'-Bromo-2-chloro-2'-methoxypropiophenone

Cat. No.: B12118557
M. Wt: 277.54 g/mol
InChI Key: RUWFPJFMVAJVEH-UHFFFAOYSA-N
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Description

5’-Bromo-2-chloro-2’-methoxypropiophenone is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and methoxy groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2-chloro-2’-methoxypropiophenone typically involves multiple steps, including halogenation and methoxylation reactions. One common method starts with the bromination of a suitable precursor, followed by chlorination and subsequent methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of 5’-Bromo-2-chloro-2’-methoxypropiophenone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and reduce costs. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5’-Bromo-2-chloro-2’-methoxypropiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5’-Bromo-2-chloro-2’-methoxypropiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Bromo-2-chloro-2’-methoxypropiophenone involves its interaction with specific molecular targets. The presence of halogen and methoxy groups allows it to engage in various chemical interactions, influencing biological pathways and molecular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Comparison: Compared to similar compounds, 5’-Bromo-2-chloro-2’-methoxypropiophenone is unique due to its specific substitution pattern and the presence of the methoxy group. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-6(12)10(13)8-5-7(11)3-4-9(8)14-2/h3-6H,1-2H3

InChI Key

RUWFPJFMVAJVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)Br)OC)Cl

Origin of Product

United States

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